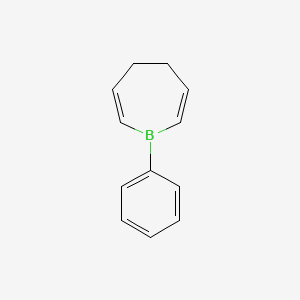

1-phenyl-4,5-dihydro-1H-borepine

Description

1-Phenyl-4,5-dihydro-1H-borepine is a boron-containing heterocyclic compound characterized by a seven-membered borepine ring with one boron atom and a phenyl substituent at the 1-position. Unlike its nitrogen-containing analogs (e.g., pyrazolines or indazoles), the boron atom introduces unique electronic properties due to its electron-deficient p-orbital, enabling Lewis acid behavior and distinct reactivity.

Properties

CAS No. |

59269-92-0 |

|---|---|

Molecular Formula |

C12H13B |

Molecular Weight |

168.04 g/mol |

IUPAC Name |

1-phenyl-4,5-dihydroborepine |

InChI |

InChI=1S/C12H13B/c1-2-7-11-13(10-6-1)12-8-4-3-5-9-12/h3-11H,1-2H2 |

InChI Key |

FJNRJLPXOLHRGM-UHFFFAOYSA-N |

Canonical SMILES |

B1(C=CCCC=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Boron-Halogen Exchange Reactions

A foundational approach involves boron-halogen exchange using iodoboranes. For example, 1,6-diiodo-2,3,4,5-tetraethyl-2,3,4,5-tetracarba-nido-hexaborane(6) (5a) undergoes regiospecific substitution at basal boron atoms with phenyl Grignard reagents. This method leverages the electrophilic nature of boron-iodine bonds to introduce aryl groups.

Reaction Scheme:

$$

\text{B-I} + \text{PhMgBr} \rightarrow \text{B-Ph} + \text{MgBrI}

$$

Yields range from 60–75% under anhydrous THF at −78°C. Steric hindrance from substituents on the borane scaffold limits efficiency for bulkier aryl groups.

Reductive Cyclization of Alkenylboranes

Reductive coupling of 1-phenyl-1-bora-1,3-dienes with dienes or alkynes forms the borepine core. For instance, treatment of 1-phenyl-3-borabicyclo[3.2.1]octa-2,6-diene with sodium-potassium alloy (NaK₂.₈) induces cyclization via boron-centered radical intermediates.

Key Conditions:

Transition Metal-Mediated Syntheses

Ruthenium-Catalyzed Alkyne Insertion

The reaction of η⁵-1,3-diborolylruthenium complexes with terminal alkynes produces 4-borataborepine derivatives. For 1-phenyl-4,5-dihydro-1H-borepine, phenylacetylene inserts into a folded 1,3-diborolyl ligand, expanding the five-membered ring to a seven-membered borepine.

Mechanism:

- Oxidative addition of alkyne to Ru center.

- Migratory insertion into B–B bond.

- Reductive elimination to form borepine.

Optimized Parameters:

Palladium-Catalyzed Cross-Coupling

Apical boron atoms in closo-carboranes undergo Suzuki-Miyaura coupling with phenylboronic acid. While primarily used for carboranes, this method adapts to borepines by substituting apical iodides with phenyl groups.

Example:

$$

\text{B-I} + \text{PhB(OH)}2 \xrightarrow{\text{Pd(PPh}3\text{)}_4} \text{B-Ph} + \text{Byproducts}

$$

Reductive Coupling Approaches

One-Pot Synthesis via BI₃ and Alkynes

A one-pot method combines BI₃, disubstituted alkynes, and NaK₂.₈ at low temperatures. For 1-phenyl derivatives, phenyl-substituted alkynes react with BI₃ to form intermediates that cyclize upon reduction.

Steps:

- Iodoboration of alkyne with BI₃.

- Reduction with NaK₂.₈ to generate borane radical.

- Cyclization to borepine.

Data Table 1: Optimization of One-Pot Synthesis

| Alkyne | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Phenylacetylene | −40 | 24 | 72 |

| 1-Phenylpropyne | −20 | 18 | 65 |

| Diphenylacetylene | 0 | 12 | 58 |

Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR)

X-ray Crystallography

The borepine ring exhibits a boat conformation with a dihedral angle of 12.5° between boron and the adjacent carbons. The B–C bond length averages 1.54 Å, consistent with partial double-bond character.

Data Table 2: Structural Parameters

| Parameter | Value |

|---|---|

| B–C (avg.) | 1.54 Å |

| C–C (ring) | 1.34–1.48 Å |

| Dihedral Angle (B–C–C–B) | 12.5° |

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-4,5-dihydro-1H-borepine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form borepin oxides.

Reduction: Reduction reactions can yield dihydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the borepin ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products:

Oxidation: Borepin oxides.

Reduction: Dihydro derivatives.

Substitution: Substituted borepin derivatives with various functional groups.

Scientific Research Applications

1-Phenyl-4,5-dihydro-1H-borepine has several applications in scientific research:

Chemistry: Used as a building block for synthesizing complex boron-containing compounds.

Medicine: Investigated for its potential therapeutic properties, including anticancer activity.

Mechanism of Action

The mechanism of action of 1-phenyl-4,5-dihydro-1H-borepine involves its interaction with molecular targets through its boron atom. The boron atom can form Lewis acid-base adducts, interact with π and π* orbitals, and participate in electron transfer processes. These interactions can modulate various biological pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Core Heterocyclic Frameworks

- 1-Phenyl-4,5-dihydro-1H-borepine : Features a seven-membered borepine ring (B1, C6) with partial unsaturation (4,5-dihydro).

- Pyrazoline Derivatives : Five-membered rings with two adjacent nitrogen atoms (e.g., 1-phenyl-4,5-dihydro-1H-pyrazole, as in –3, 7–9).

- Indazole Derivatives : Six-membered fused rings (e.g., tetrahydroindazoles in ).

Key Differences :

- Electron Configuration : Boron’s vacant p-orbital in borepine enables Lewis acidity, unlike the electron-rich pyrazoline N atoms, which participate in hydrogen bonding .

- Ring Strain : The seven-membered borepine ring may exhibit greater conformational flexibility compared to smaller pyrazoline or indazole systems .

Substituent Effects

- Phenyl Groups : Common in all analogs (e.g., 3,5-bis(4-bromophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole in ).

- Electron-Withdrawing/Donating Groups : Bromine, nitro, or methoxy substituents in analogs (e.g., 3-[5-(2,4-dichlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]-4-hydroxy-2H-chromen-2-one in ) modulate solubility and reactivity. Boron’s electrophilicity may amplify these effects in borepine derivatives.

Stability and Reactivity

- Borepine : Likely sensitive to moisture due to B–O/B–N bond hydrolysis, whereas pyrazolines exhibit greater stability under ambient conditions .

- Functionalization : Pyrazolines undergo electrophilic substitution at the para position of the phenyl group; boron’s electrophilicity may redirect reactivity toward nucleophilic attack .

Physical and Crystallographic Properties

Molecular Geometry

Thermal and Spectral Data

- Melting Points : Pyrazoline derivatives range widely (e.g., 170–193°C for brominated analogs in ). Boron compounds may exhibit lower melting points due to weaker intermolecular forces.

- Spectroscopy : IR and UV-Vis spectra of pyrazolines show N–H stretches (~3300 cm⁻¹) and π→π* transitions (~300 nm) . Borepine’s B–C vibrations (~1200 cm⁻¹) and charge-transfer transitions could differ significantly.

Pharmacological Activity

- Pyrazolines : Antibacterial (), antidepressant, and antitumor applications () via enzyme inhibition (e.g., dihydroorotate dehydrogenase in ) .

- Borepine: Potential as a boron neutron capture therapy (BNCT) agent or catalyst due to B’s neutron absorption and Lewis acidity, though data is speculative .

Q & A

Basic Research Questions

Q. What are the key considerations for designing a synthetic route to 1-phenyl-4,5-dihydro-1H-borepine?

- Methodological Answer : Prioritize boron-containing intermediates and evaluate steric/electronic effects of substituents. Use computational tools (e.g., DFT) to predict reaction feasibility. Validate synthetic steps via small-scale trials and monitor intermediates using TLC or HPLC . For boron-specific reactions, ensure anhydrous conditions and inert atmospheres to prevent hydrolysis or oxidation .

Q. How can the structure of 1-phenyl-4,5-dihydro-1H-borepine be confirmed experimentally?

- Methodological Answer : Combine spectroscopic techniques:

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.0 ppm) and dihydroborepine ring protons (δ 1.5–3.0 ppm). Compare with computed chemical shifts using software like ACD/Labs .

- X-ray crystallography : Resolve boron coordination geometry and ring conformation .

- Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and isotopic patterns for boron (¹⁰B/¹¹B) .

Q. What methods are suitable for determining the thermal stability of 1-phenyl-4,5-dihydro-1H-borepine?

- Methodological Answer : Perform thermogravimetric analysis (TGA) under nitrogen to track decomposition temperatures. Complement with differential scanning calorimetry (DSC) to identify phase transitions or exothermic events. For kinetic stability studies, use Arrhenius plots derived from isothermal TGA data .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., unexpected NMR splitting) be resolved for 1-phenyl-4,5-dihydro-1H-borepine derivatives?

- Methodological Answer : Investigate dynamic effects (e.g., ring puckering or boron coordination changes) via variable-temperature NMR. Compare experimental data with DFT-optimized structures to identify low-energy conformers. If splitting persists, consider diastereotopic protons or anisotropic effects from the boron atom .

Q. What strategies optimize the regioselectivity of electrophilic substitution in 1-phenyl-4,5-dihydro-1H-borepine?

- Methodological Answer :

- Electronic modulation : Introduce electron-donating/withdrawing groups to direct electrophiles to specific positions.

- Steric control : Use bulky substituents to block undesired sites.

- Computational modeling : Map electrostatic potential surfaces to predict reactive hotspots .

Validate via competitive experiments and LC-MS analysis of product ratios .

Q. How can the catalytic potential of 1-phenyl-4,5-dihydro-1H-borepine in cross-coupling reactions be systematically evaluated?

- Methodological Answer : Design a reaction matrix varying:

- Substrate scope : Test aryl halides with differing electronic profiles.

- Catalyst loading : Optimize between 0.1–5 mol%.

- Solvent/base systems : Compare polar aprotic (e.g., DMF) vs. nonpolar (toluene) solvents.

Monitor conversion via GC-MS or ¹H NMR. Assess boron leaching via ICP-OES post-reaction .

Q. What experimental approaches address discrepancies in reported solubility data for 1-phenyl-4,5-dihydro-1H-borepine?

- Methodological Answer : Standardize solvent purity (e.g., HPLC-grade) and temperature control (±0.1°C). Use UV-Vis spectroscopy with a calibration curve for quantification. For low solubility, employ sonication or co-solvent systems (e.g., DMSO/water gradients). Cross-validate with nephelometry .

Methodological Resources

- Literature Review : Utilize databases like SciFinder and Reaxys with search terms: "dihydroborepine synthesis," "boron heterocycles," and "NMR of boron compounds." Filter by publication date (post-2010) and impact factor (>3.0) to prioritize reliable studies .

- Data Interpretation : For complex spectra, reference texts like Advanced Organic Chemistry (Carey & Sundberg) provide mechanistic insights into boron-mediated reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.